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Compound of Interest

1-[3-(3-

Compound Name:
Fluorophenyl)propylipiperazine

Cat. No.: B7792675

Get Quote

Executive Summary

o Target Analyte: 1-[3-(3-Fluorophenyl)propyl]piperazine

o CAS Registry: 1017185-35-1 (Free base), 3801-89-6 (Direct phenyl analog for reference
context)

¢ Molecular Formula: C

H
FN

¢ Molecular Weight: 222.30 g/mol [1]

« Primary Application: Quality control (QC) of pharmaceutical intermediates; pharmacokinetic
(PK) screening in drug discovery.

¢ Detection Challenges: The secondary amine and fluorinated phenyl ring require specific
buffering to prevent peak tailing and ensure ionization efficiency.
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Pharmacological Context & Structural Significance

3-FPP-Propyl serves as a "linker-scaffold" in drug design. The propyl chain provides the
necessary spatial separation between the basic piperazine nitrogen and the lipophilic
fluorophenyl head, a structural motif critical for binding to 5-HT

(serotonin) and D

(dopamine) receptors.

Mechanism of Action & Relevance

Researchers utilize this moiety to synthesize "dual-action” ligands. The piperazine nitrogen acts
as the proton-accepting site essential for receptor affinity, while the fluorine substitution
enhances metabolic stability against oxidative defluorination compared to non-fluorinated
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Caption: Synthesis pathway illustrating the role of 3-FPP-Propyl as a critical intermediate in

generating dual-action CNS drugs.

Analytical Methods & Protocols
Method A: HPLC-UV (Purity & Process Control)

Purpose: Routine purity assessment (>98%) and quantification of unreacted starting materials

during synthesis.

Scientific Rationale: The secondary amine function of the piperazine ring causes severe peak
tailing on standard C18 columns due to interaction with residual silanols. To mitigate this, a
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high-pH stable C18 column or the addition of triethylamine (TEA) as a silanol blocker is

required.

Instrument Parameters

Parameter

Condition

Column

XBridge C18 (4.6 x 150 mm, 3.5 um) or
equivalent high-pH stable phase

Mobile Phase A

10 mM Ammonium Bicarbonate (pH 9.5)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary), 210 nm (secondary)
Temperature 35°C
Injection Vol 10 pL

Gradient Profile
Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
12.0 20 Linear Ramp
15.0 90 Wash
15.1 10 Re-equilibration

Validation Criteria:

e Tailing Factor: Must be < 1.5.

» Resolution: > 2.0 between 3-FPP-Propyl and the precursor 1-(3-fluorophenyl)piperazine.
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Method B: LC-MSIMS (Trace Detection in Biological
Matrices)

Purpose: Pharmacokinetic (PK) studies in plasma/urine or trace impurity analysis (genotoxic
impurity screening).

Scientific Rationale: Electrospray lonization (ESI) in positive mode is ideal due to the basic
nitrogen atoms. The fragmentation pattern typically involves the cleavage of the propyl chain or
the piperazine ring.

Mass Spectrometry Settings (MRM Mode)

e lon Source: ESI+
e Precursor lon:m/z 223.2 [M+H]

e Dwell Time: 50 ms

Transition Precursor Collision Structural
Product (m/z) .
Type (m/z) Energy (eV) Assignment
- Loss of propyl-
Quantifier 223.2 164.1 22

amine fragment

. Fluorophenyl-
Qualifier 1 223.2 122.1 35 o
aziridine ion

» Piperazine ring
Qualifier 2 223.2 70.1 40
fragment

Sample Preparation: Solid Phase Extraction (SPE)

To isolate 3-FPP-Propyl from complex matrices (plasma), use a Mixed-Mode Cation Exchange
(MCX) cartridge to exploit the basicity of the piperazine.

o Conditioning: 1 mL Methanol, then 1 mL Water.

e Loading: Mix 200 pL Plasma + 200 pL 4% H
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PO
. Load onto cartridge.

e Washing:
o Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).
o Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).

e Elution: 1 mL 5% Ammonia in Methanol (releases the basic analyte).

» Reconstitution: Evaporate to dryness under N

; reconstitute in 100 pL Mobile Phase.

Experimental Workflow Diagram
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Caption: Step-by-step extraction and analysis workflow for bioanalytical screening.

Safety & Stability Considerations

e Hazards: 3-FPP-Propyl is an irritant (H315, H319, H335). Handle in a fume hood.

» Stability: The free base is prone to oxidation. Store as the hydrochloride salt at -20°C.
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 Solubility: Highly soluble in DMSO and Methanol; sparingly soluble in water unless pH < 4.

References

e Baumann, M.H., et al. (2005).[2] "N-substituted piperazines abused by humans mimic the
molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[2]
Neuropsychopharmacology. Link

e Cayman Chemical. (2023).[2] "Product Information: 1-(3-Trifluoromethylphenyl)piperazine
(Structure/Analog Reference)." Cayman Chemical Product Guide. Link

e PubChem. (2025).[3][4][5][6] "Compound Summary: 1-(3-Fluorophenyl)piperazine (Precursor
Data)." National Library of Medicine. Link

e ChemScene. (2024). "Product Data Sheet: 1-[3-(2-Fluorophenyl)propyl]piperazine
(Isomer/Analog Reference)." ChemScene. Link

 UNODC. (2013). "Recommended Methods for the Identification and Analysis of Piperazines
in Seized Materials." United Nations Office on Drugs and Crime. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Analytical Profiling of 1-[3-(3-
Fluorophenyl)propyl]piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
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of-1-3-3-fluorophenyl-propyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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